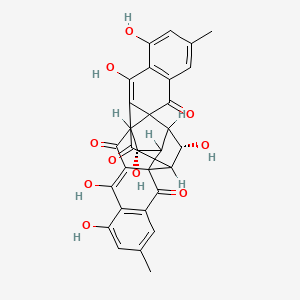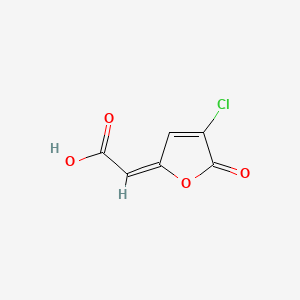
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-carboxymethylenebut-2-en-1,4-olide is a butenolide.
Aplicaciones Científicas De Investigación
Biodegradation of Chlorinated Compounds
Enzymatic Degradation Pathways : The compound cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is involved in the degradation of chlorinated aromatic compounds by various bacterial strains. For instance, Pseudomonas sp. strain B13 can degrade 3,5-dichlorocatechol, forming cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide among other compounds. This process is crucial for understanding the microbial breakdown of environmental pollutants (Schwein, Schmidt, Knackmuss, & Reineke, 1988).
Conversion by Chloromuconate Cycloisomerases : Chloromuconate cycloisomerases, enzymes found in bacteria that utilize chloroaromatic compounds, can convert 3-chloro-cis,cis-muconate to cis-dienelactone (cis-4-carboxymethylenebut-2-en-4-olide). This conversion is a key step in the bacterial metabolism of haloaromatics and has implications for bioremediation strategies (Vollmer & Schlömann, 1995).
Role in Microbial Metabolism : The compound plays a role in the microbial metabolism of monochlorophenols by yeasts like Candida maltosa, which can degrade monochlorophenols to form 4-carboxymethylenebut-2-en-4-olide, among other products. This research is important for understanding the biodegradation of environmental pollutants (Polnisch, Kneifel, Franzke, & Hofmann, 2004).
Biodegradability of Halogenated Aromatic Compounds : Research on the biodegradability of halogenated aromatic compounds reveals the conversion of 2-chloro-cis,cis-muconic acid into cis-4-carboxymethylenebut-2-en-4-olide. Such studies are fundamental in assessing the environmental impact and biodegradation potential of these compounds (Schmidt & Knackmuss, 1980).
Propiedades
Número CAS |
18529-78-7 |
|---|---|
Nombre del producto |
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide |
Fórmula molecular |
C6H3ClO4 |
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
(2E)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2+ |
Clave InChI |
ADSGHWJRPOXXTD-NSCUHMNNSA-N |
SMILES isomérico |
C\1=C(C(=O)O/C1=C/C(=O)O)Cl |
SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
SMILES canónico |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



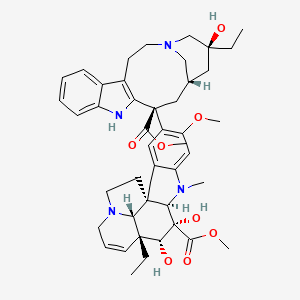
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
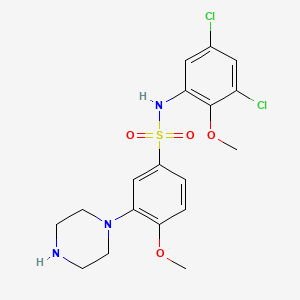
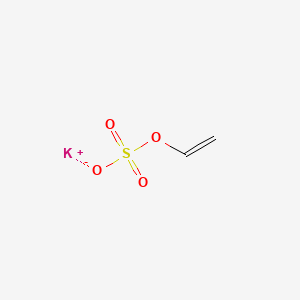
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
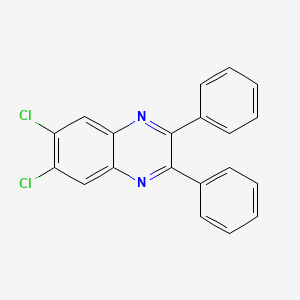
![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)
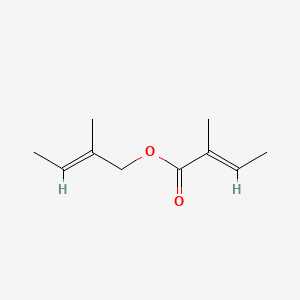
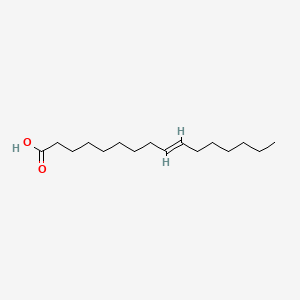
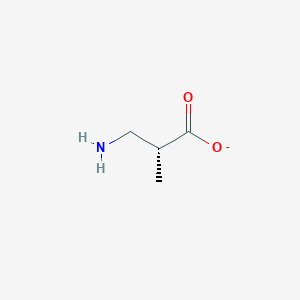
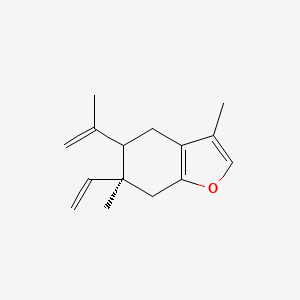
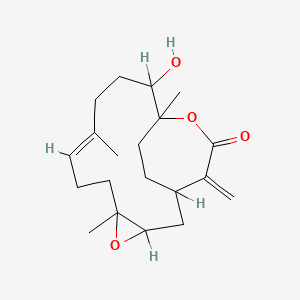
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)
